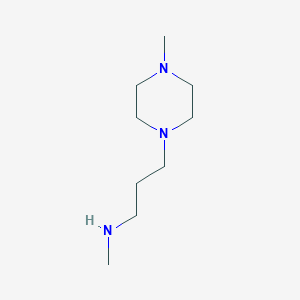

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-10-4-3-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGARFACUNSTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428455 | |

| Record name | N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864244-66-6 | |

| Record name | N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[3-(4-methylpiperazin-1-yl)propyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Aminopropyl)-4-methylpiperazine properties

An In-Depth Technical Guide to 1-(3-Aminopropyl)-4-methylpiperazine: Properties, Synthesis, and Applications in Drug Development

Authored by a Senior Application Scientist

Abstract

1-(3-Aminopropyl)-4-methylpiperazine is a versatile bifunctional building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive primary amine, a tertiary amine embedded within a piperazine ring, and a flexible three-carbon linker, makes it an invaluable tool for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in drug discovery and development. Detailed protocols and safety information are included to support researchers in its practical application.

Introduction and Molecular Overview

1-(3-Aminopropyl)-4-methylpiperazine, also known as 3-(4-methylpiperazin-1-yl)propan-1-amine, belongs to the class of N-alkylated piperazine derivatives. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, including improved aqueous solubility and the ability to engage in multiple receptor interactions. This compound capitalizes on that foundation by introducing a reactive handle—a primary aminopropyl group—which allows for its covalent attachment to a wide array of substrates.

The key to its utility lies in the differential basicity and nucleophilicity of its two nitrogen centers. The terminal primary amine (pKa ~10.4) is a potent nucleophile, ideal for forming stable amide, sulfonamide, or urea linkages.[1] The piperazine tertiary amine remains a basic center that can be used to modulate solubility or serve as a hydrogen bond acceptor, making this molecule a strategic choice for researchers aiming to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

Caption: Structure of 1-(3-Aminopropyl)-4-methylpiperazine with key functional groups highlighted.

Physicochemical and Spectroscopic Properties

A precise understanding of the compound's physical and chemical properties is essential for its effective use in experimental design, including reaction setup, purification, and formulation.

Physical and Chemical Data

The key properties are summarized in the table below for quick reference. The compound is a colorless to pale yellow liquid at room temperature and is noted to be air-sensitive.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-methylpiperazin-1-yl)propan-1-amine | [3][4] |

| CAS Number | 4572-03-6 | [3] |

| Molecular Formula | C₈H₁₉N₃ | [3][5] |

| Molecular Weight | 157.26 g/mol | [3][5] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Boiling Point | 113-114 °C @ 13 mmHg | [2][6] |

| Density | 0.924 g/cm³ | [1][2] |

| Refractive Index | 1.4800-1.4840 @ 20 °C | [1] |

| pKa (Predicted) | 10.39 ± 0.10 | [1][2] |

| Purity (Typical) | >97.5% (GC) |

Spectroscopic Characterization

While commercial suppliers can provide lot-specific spectra, a foundational understanding of its expected NMR signature is crucial for structural verification.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to be complex but interpretable. The N-methyl group would appear as a sharp singlet around 2.2-2.3 ppm. The eight piperazine protons would resonate as a complex multiplet system between 2.3 and 2.6 ppm. The protons of the propyl chain would be distinct: the CH₂ group adjacent to the primary amine (-CH₂NH₂) would be a triplet around 2.7-2.8 ppm, the CH₂ group adjacent to the piperazine ring (N-CH₂-) would be a triplet around 2.4-2.5 ppm, and the central CH₂ group would be a quintet or multiplet integrating to two protons around 1.6-1.7 ppm. The primary amine protons (-NH₂) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to each carbon environment in the molecule.

Synthesis and Reactivity

Representative Synthesis

While multiple synthetic routes exist, a common and industrially scalable method for preparing 1-(3-aminopropyl)-4-methylpiperazine involves a two-step process starting from N-methylpiperazine.

-

Cyanoethylation: N-methylpiperazine undergoes a Michael addition with acrylonitrile. The secondary amine of the piperazine acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This reaction is typically performed at moderate temperatures and yields 3-(4-methylpiperazin-1-yl)propanenitrile.

-

Reduction: The resulting nitrile is then reduced to the primary amine. This transformation is commonly achieved via catalytic hydrogenation using catalysts like Raney Nickel (Ra-Ni) or through chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

This pathway is efficient and utilizes readily available starting materials, making it a cost-effective choice for both laboratory and large-scale production.

Caption: A common two-step synthesis pathway for 1-(3-Aminopropyl)-4-methylpiperazine.

Chemical Reactivity

The primary utility of this compound stems from the chemoselective reactivity of its terminal primary amine. This amine readily participates in a variety of nucleophilic reactions while the tertiary piperazine nitrogen remains unreactive under most conditions.

-

Amide Bond Formation: This is the most common application. The primary amine reacts with carboxylic acids (activated by coupling agents), acyl chlorides, or esters to form robust amide bonds.[2][9] This reaction is fundamental to linking the piperazine moiety to a molecule of interest.

-

Reductive Amination: It can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields stable sulfonamides.

-

Urea and Thiourea Formation: Reactions with isocyanates or isothiocyanates provide access to urea and thiourea derivatives, respectively.

The tertiary amine of the piperazine ring primarily acts as a base and can be protonated to form salts, which is often leveraged to improve the aqueous solubility of the final compound.

Applications in Research and Drug Development

The structural features of 1-(3-aminopropyl)-4-methylpiperazine make it a highly valuable building block in medicinal chemistry.

Role as a Linker and Scaffold

The propylpiperazine unit is a common linker in drug design, connecting a pharmacophore to another functional group or molecular scaffold. Its flexibility and hydrophilic nature can improve pharmacokinetic properties. Many centrally active agents, such as antipsychotics (e.g., derivatives of perphenazine) and antidepressants, utilize a similar N-propylpiperazine linker to bridge a core heterocyclic system with another aromatic group.[1][2] This structural motif is well-established for its ability to interact with aminergic G-protein coupled receptors (GPCRs).

Use in Fragment-Based Drug Discovery (FBDD)

The molecule itself can be considered a valuable fragment for FBDD screening campaigns. The methylpiperazine group is a well-known "solubility tag" and basic center, while the aminopropyl tail provides a vector for elaboration, allowing chemists to "grow" the fragment into a more potent lead compound once a binding interaction is identified.

Specific Synthetic Applications

It is widely cited as a precursor in organic synthesis. For instance, it is used to prepare furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride.[1][5][6] This highlights its role as a nucleophilic amine in straightforward acylation reactions. More advanced applications include its incorporation into the structure of novel nanoparticles designed for the pulmonary delivery of mRNA, demonstrating its utility in the cutting-edge field of genetic medicine.

Experimental Protocol: General Amide Coupling

This section provides a trusted, self-validating protocol for the coupling of 1-(3-aminopropyl)-4-methylpiperazine with a generic carboxylic acid using a modern peptide coupling agent.

Objective: To synthesize an amide by coupling a carboxylic acid (R-COOH) with 1-(3-aminopropyl)-4-methylpiperazine.

Reagents & Equipment:

-

Carboxylic acid (1.0 eq)

-

1-(3-Aminopropyl)-4-methylpiperazine (1.1 eq)

-

Organic Base (e.g., DIPEA, Et₃N) (3.0 eq)[12]

-

Anhydrous solvent (e.g., DMF, CH₂Cl₂)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

-

TLC plates or LC-MS for reaction monitoring

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.2 eq) in the anhydrous solvent. Stir for 10-15 minutes at room temperature. This pre-activation step forms the active ester intermediate.

-

Addition of Base: Add the organic base (3.0 eq) to the mixture.

-

Addition of Amine: Add a solution of 1-(3-aminopropyl)-4-methylpiperazine (1.1 eq) in the anhydrous solvent dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The causality for using a slight excess of the amine is to ensure the complete consumption of the more valuable activated carboxylic acid.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A complete reaction is indicated by the disappearance of the carboxylic acid starting material.

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂ (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Sources

- 1. 1-(3-Aminopropyl)-4-methylpiperazine , 98% , 4572-03-6 - CookeChem [cookechem.com]

- 2. 1-(3-AMINOPROPYL)-4-METHYLPIPERAZINE | 4572-03-6 [chemicalbook.com]

- 3. 1-(3-Aminopropyl)-4-methylpiperazine | C8H19N3 | CID 78328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 4572-03-6|1-(3-Aminopropyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]

- 8. 4572-03-6 | 1-(3-Aminopropyl)-4-methylpiperazine | Amines | Ambeed.com [ambeed.com]

- 9. biocompare.com [biocompare.com]

- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 11. scribd.com [scribd.com]

- 12. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine: A Key Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, a versatile diamine building block pivotal in the synthesis of contemporary pharmaceutical agents. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's physicochemical characteristics, synthesis, analytical characterization, and its strategic application in the design of novel therapeutics, with a particular focus on the broader pharmacological significance of the N-methylpiperazine moiety.

Core Molecular Profile

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, also known by its synonym 1-(3-Aminopropyl)-4-methylpiperazine, is a bifunctional organic molecule featuring a primary amine and a tertiary amine-containing N-methylpiperazine ring, connected by a propyl linker.[1][2] This unique structural arrangement imparts specific physicochemical properties that are highly desirable in medicinal chemistry, such as aqueous solubility and the ability to serve as a versatile scaffold for constructing more complex molecular architectures.

Physicochemical and Structural Data

A summary of the key identifiers and properties of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N₃ | [3][4][5] |

| Molecular Weight | 157.26 g/mol | [3][4][5] |

| CAS Number | 4572-03-6 | [4][5][6] |

| IUPAC Name | 3-(4-methylpiperazin-1-yl)propan-1-amine | [4][5] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 138 °C | |

| Density | 0.903 g/mL at 25 °C | |

| Refractive Index | 1.4800-1.4840 at 20 °C | [4] |

Synthesis and Chemical Reactivity

The synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine can be approached through several strategic routes, leveraging the reactivity of the parent N-methylpiperazine. A common and logical pathway involves a two-step process: the cyanoethylation of N-methylpiperazine followed by the reduction of the nitrile to a primary amine.

Proposed Synthetic Pathway

A plausible and industrially scalable synthesis is outlined below. This pathway is based on well-established organic chemistry principles for the formation of aminopropyl chains on secondary amines.

Step 1: Cyanoethylation of N-methylpiperazine

N-methylpiperazine is reacted with acrylonitrile in a Michael addition reaction. This reaction is typically carried out in the presence of a protic solvent like water or an alcohol and may be catalyzed by the basicity of the piperazine itself or with the addition of a mild base.

Step 2: Reduction of the Nitrile

The resulting 3-(4-methylpiperazin-1-yl)propanenitrile is then reduced to the target primary amine. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and clean approach. Catalysts such as Raney nickel or palladium on carbon are effective under a hydrogen atmosphere.

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Derivatization

The presence of two distinct amine functionalities, a primary and a tertiary, allows for selective chemical modifications. The primary amine is a nucleophilic site for reactions such as acylation, alkylation, and reductive amination, enabling the attachment of various functional groups or larger molecular fragments. This reactivity is exemplified by its use as a precursor in the synthesis of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide through reaction with an acyl chloride.[3][7]

Analytical Characterization

The structural confirmation and purity assessment of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine are typically performed using a combination of chromatographic and spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. While specific data from open sources is limited, spectral data is commercially available.[5]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the primary amine and the C-N stretches of the piperazine ring.

-

Gas Chromatography (GC): GC is a suitable method for assessing the purity of this relatively volatile compound.[4]

Applications in Drug Discovery and Development

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs.[8] Its derivatives are known to possess a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of central nervous system targets like monoamine pathways.[7][9]

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine serves as a key intermediate in the synthesis of more complex drug candidates. The N-methylpiperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the aminopropyl linker provides a versatile handle for attaching the molecule to a pharmacophore.

A notable example of the application of a similar structural motif is in the development of agents targeting neurodegenerative diseases. For instance, derivatives of 1,4-bis(3-aminopropyl)piperazine have been investigated for the treatment of Tauopathies, a class of neurodegenerative disorders.[10][11] This highlights the potential for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine to be used in the synthesis of novel therapeutics for neurological conditions.

Caption: The strategic role of the title compound in drug synthesis.

Safety and Handling

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a primary amine for further functionalization and the pharmacologically significant N-methylpiperazine core makes it an important intermediate for the synthesis of novel drug candidates. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective application in the development of the next generation of therapeutics.

References

- Cornejo-Garrido, J., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 34(5), 509-521.

-

1-(3-Aminopropyl)-4-methylpiperazine from Aladdin Scientific | Biocompare.com. (n.d.). Retrieved January 18, 2026, from [Link]

- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (2020). Google Patents.

-

PubChem. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine. Retrieved January 18, 2026, from [Link]

- Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use. (2018). Google Patents.

- US2905673A - Method for preparing 1-methylpiperazine. (1959). Google Patents.

-

3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6 ). (n.d.). Angene. Retrieved January 18, 2026, from [Link]

-

Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. (2019). DergiPark. Retrieved January 18, 2026, from [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2015). ACS Omega. Retrieved January 18, 2026, from [Link]

- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. (2023). Google Patents.

-

Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use. (2018). Eureka | Patsnap. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved January 18, 2026, from [Link]

-

Preparation of n-methylpiperazine. (1989). Justia Patents. Retrieved January 18, 2026, from [Link]

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015). NIH. Retrieved January 18, 2026, from [Link]

Sources

- 1. 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4572-03-6 [sigmaaldrich.com]

- 2. 3-(4-Methylpiperazin-1-yl)propan-1-amine | CymitQuimica [cymitquimica.com]

- 3. biocompare.com [biocompare.com]

- 4. 1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1-(3-Aminopropyl)-4-methylpiperazine | C8H19N3 | CID 78328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 10. EP3271335A1 - Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents [patents.google.com]

- 11. Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine from a Nitrile Precursor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, a secondary amine of interest as a versatile building block in medicinal chemistry. The synthesis originates from the commercially available nitrile precursor, 3-(4-methylpiperazin-1-yl)propanenitrile. We will dissect a robust two-stage synthetic strategy: the initial reduction of the nitrile to a primary amine intermediate, followed by a selective mono-N-methylation. This document emphasizes the causality behind methodological choices, comparing common yet distinct chemical approaches for each stage. We will evaluate catalytic hydrogenation against metal hydride reduction for the first stage and contrast controlled reductive amination with the classic Eschweiler-Clarke reaction for the second. Detailed, field-tested protocols are provided, alongside a critical analysis of the advantages and limitations of each technique, ensuring a trustworthy and authoritative resource for laboratory application.

Strategic Overview: A Two-Stage Approach

The synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine from its nitrile analog is most logically executed in two distinct, high-yielding stages. The core of this strategy involves the transformation of the cyano functional group into a primary amine, which is subsequently methylated.

-

Stage 1: Nitrile Reduction. The process begins with the reduction of the carbon-nitrogen triple bond in 3-(4-methylpiperazin-1-yl)propanenitrile to yield the key intermediate, 3-(4-methylpiperazin-1-yl)propan-1-amine.

-

Stage 2: Selective Mono-N-Methylation. The resulting primary amine undergoes a controlled methylation to install a single methyl group on the nitrogen atom, furnishing the desired secondary amine product.

This strategic division allows for process optimization and purification at the intermediate stage, ensuring high purity in the final product.

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of the Primary Amine Intermediate

The conversion of 3-(4-methylpiperazin-1-yl)propanenitrile to 3-(4-methylpiperazin-1-yl)propan-1-amine is a critical reduction step. The choice of methodology hinges on factors such as scale, available equipment, and safety considerations. Two primary, industrially relevant methods are catalytic hydrogenation and chemical reduction with metal hydrides.[1]

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a green and often cost-effective method for nitrile reduction, utilizing hydrogen gas in the presence of a metal catalyst.[2] For this transformation, Raney Nickel is a highly effective and widely used catalyst.[3] The reaction proceeds by the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond.

A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can occur when the intermediate imine reacts with the primary amine product.[1][2] This is often suppressed by the addition of ammonia to the reaction mixture or by careful selection of the catalyst and conditions.

Caption: Workflow for Stage 1 nitrile reduction.

Experimental Protocol: Raney® Nickel Catalyzed Hydrogenation

-

Catalyst Preparation: To a hydrogenation vessel, add Raney® Nickel (approx. 10% by weight of the nitrile) as a slurry in ethanol under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Setup: Add a solution of 3-(4-methylpiperazin-1-yl)propanenitrile (1.0 eq.) in ethanol. For suppression of side reactions, anhydrous ammonia can be introduced to the solvent.

-

Hydrogenation: Seal the vessel and purge several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions vary based on catalyst activity) and heat to 50-80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or GC-MS).

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(4-methylpiperazin-1-yl)propan-1-amine, which can be purified by distillation or used directly in the next stage.

Method B: Metal Hydride Reduction

For laboratory-scale synthesis, reduction with a strong hydride-donating agent like lithium aluminum hydride (LiAlH₄) is exceptionally effective and typically provides high yields.[4][5] The mechanism involves the nucleophilic attack of two equivalents of hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbon of the nitrile group.[6] The resulting dianion is then protonated during an aqueous workup to give the primary amine.[7] While powerful, LiAlH₄ is a hazardous reagent that reacts violently with water and requires careful handling in an anhydrous environment.[8]

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (approx. 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C (ice bath).

-

Substrate Addition: Add a solution of 3-(4-methylpiperazin-1-yl)propanenitrile (1.0 eq.) in anhydrous THF dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction for completion using TLC or LC-MS.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate that is easy to filter.[8]

-

Isolation: Stir the resulting suspension vigorously for 30 minutes, then filter off the inorganic salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to afford the crude primary amine.

Data Presentation: Comparison of Reduction Methods

| Parameter | Method A: Catalytic Hydrogenation | Method B: Metal Hydride Reduction |

| Reagents | Raney® Nickel, H₂ gas | Lithium Aluminum Hydride (LiAlH₄) |

| Conditions | Elevated temperature (50-80 °C) & pressure (50-100 psi) | Anhydrous solvent (THF), reflux |

| Selectivity | Risk of secondary/tertiary amine byproducts[2] | High selectivity for primary amine |

| Safety | Flammable H₂ gas, pyrophoric catalyst | Highly reactive, water-sensitive reagent |

| Scalability | Well-suited for large-scale industrial production[1] | Generally preferred for lab-scale; hazardous on large scale[8] |

| Work-up | Filtration of catalyst | Careful, controlled quenching required |

Stage 2: Selective Mono-N-Methylation

The conversion of the primary amine to the target secondary amine requires the addition of a single methyl group. This is more challenging than exhaustive methylation, as direct alkylation often leads to a mixture of mono-, di-methylated, and even quaternary ammonium salt products.[9] Therefore, controlled methods are essential.

Method C: Controlled Reductive Amination

This is the preferred method for selective mono-N-methylation. The primary amine is first reacted with one molar equivalent of formaldehyde to form an intermediate imine (or its hydrated form, a hemiaminal). This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the aldehyde. This control prevents further reaction.

Method D: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for methylating amines using excess formaldehyde and formic acid.[10][11] Formaldehyde provides the methyl group, while formic acid acts as the hydride donor.[12] A key feature of this reaction is that it typically proceeds until the tertiary amine is formed, as the secondary amine is often more nucleophilic than the primary, and the reaction conditions favor exhaustive methylation.[12][13] While it is a robust one-pot procedure, achieving selective mono-methylation can be difficult and may result in a mixture of products, making it less ideal for this specific transformation than controlled reductive amination. The reaction stops at the tertiary amine stage because a quaternary ammonium salt cannot be formed under these reductive conditions.[12][14]

Caption: Workflow for Stage 2 N-methylation.

Experimental Protocol: Controlled Reductive Amination

-

Reaction Setup: Dissolve 3-(4-methylpiperazin-1-yl)propan-1-amine (1.0 eq.) in a suitable solvent like methanol or acetonitrile.

-

Imine Formation: Add aqueous formaldehyde (37% solution, 1.0-1.1 eq.) and stir at room temperature for 1 hour. Acetic acid may be added to catalyze imine formation by adjusting the pH.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN, approx. 1.5 eq.) portion-wise to the solution. Caution: NaBH₃CN can release toxic HCN gas if the solution is too acidic. Ensure the pH is maintained between 6 and 7.

-

Monitoring: Stir the reaction at room temperature overnight. Monitor for completion by LC-MS.

-

Work-up: Quench the reaction by adding an aqueous base (e.g., NaOH solution) to decompose any remaining reducing agent.

-

Isolation: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine can be purified by column chromatography or distillation.

Data Presentation: Comparison of Methylation Methods

| Parameter | Method C: Controlled Reductive Amination | Method D: Eschweiler-Clarke Reaction |

| Reagents | Formaldehyde, NaBH₃CN (or similar) | Formaldehyde, Formic Acid |

| Selectivity | High selectivity for mono-methylation | Tends toward di-methylation; low selectivity[12] |

| Byproducts | Minimal if stoichiometry is controlled | Di-methylated amine, potential for side products |

| Control | Excellent control via stoichiometry and mild reductant | Difficult to control for mono-alkylation |

| Safety | NaBH₃CN is toxic; potential HCN release | Formic acid is corrosive; CO₂ gas evolved[10] |

| Recommendation | Highly Recommended for this synthesis | Not recommended for selective mono-methylation |

Conclusion

The synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine from its nitrile precursor is efficiently achieved through a two-stage process. For the initial nitrile reduction, catalytic hydrogenation with Raney Nickel offers industrial scalability, while LiAlH₄ reduction provides high yields for laboratory-scale work. For the subsequent and critical mono-N-methylation step, a controlled reductive amination using one equivalent of formaldehyde and a mild reductant like NaBH₃CN is the superior method, offering high selectivity and control. The classic Eschweiler-Clarke reaction, while useful for exhaustive methylation, is not recommended for this particular transformation due to its inherent lack of selectivity for the mono-methylated product. By carefully selecting the appropriate methodology based on the considerations outlined in this guide, researchers can reliably synthesize the target compound with high purity and yield.

References

- Eschweiler–Clarke reaction - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI7cXiEcXE_ODJ3Uzgt0MzflSbBi_QkRcgrlA0rsVErqm-lDqn_xFcYwxoq0iiTygIpWA-jt6PCQJOxmMK8Wzwoxk6EFxNdN1RZIiLoED0OB4Ygun8LYYIpvPfIwYRnTQf8UQpyXX04lcjjKI3XgjIoO1iLCBrmGPh]

- Eschweiler-Clarke reaction - Name-Reaction.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY2tLETdX-xiShEN-orBUfAynJ22chxvpFdUPhkI-0rT-QaJ9QGrIFS4eqewd15Fn9JYXTaZDmWKmzQBSb-DKTGB_UDXGsOC6YoyuSL61NpmtwTLbPVi0R8DHK3dCN0OoinYybvtfXN5MKNLMJwDCAjDF7]

- Reduction of nitriles - Chemguide. [URL: https://www.chemguide.co.uk/organicprops/nitriles/reduction.html]

- Eschweiler–Clarke reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction]

- Nitrile reduction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitrile_reduction]

- Eschweiler-Clarke Reaction - NROChemistry. [URL: https://nrochemistry.com/eschweiler-clarke-reaction/]

- Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. [URL: https://www.jove.com/v/10371/nitriles-to-amines-lialh4-reduction]

- Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03350a]

- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps. [URL: https://www.chemistrysteps.com/nitrile-reduction-mechanism-lialh4-dibal-amine-aldehyde/]

- Eschweiler-Clarke Reaction - YouTube. [URL: https://www.youtube.

- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines - ARKIVOC. [URL: https://www.

- Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amines/Synthesis_of_Amines/Conversion_of_nitriles_to_1_amines_using_LiAlH4]

- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Raney-Ni-KBH4%3A-An-Efficient-and-Mild-System-for-of-Wu-Zhang/0014b245c79659f134267b2d5696d56d11019a58]

- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/625f828033e020401b38466e]

- Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. [URL: https://www.synarchive.com/reaction/nitrile-to-amine-lialh4-or-lah-reduction-168]

- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. [URL: https://pp.bme.hu/ch/article/view/11318]

- 3-(4-Methylpiperazin-1-yl)propanenitrile | CAS 4491-92-3 - Benchchem. [URL: https://www.benchchem.com/product/b178403]

- 3-(4-methylpiperazin-1-yl)propanenitrile CAS NO.4491-92-3 - LookChem. [URL: https://www.lookchem.com/3-(4-methylpiperazin-1-yl)propanenitrile-cas-4491-92-3.html]

- 20.5: Synthesis of Primary Amines - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Amines_and_Heterocycles/20.05%3A_Synthesis_of_Primary_Amines]

- Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc - ResearchGate. [URL: https://www.researchgate.net/publication/259169623_Reductive_methylation_of_primary_and_secondary_amines_and_amino_acids_by_aqueous_formaldehyde_and_zinc]

Sources

- 1. pp.bme.hu [pp.bme.hu]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. name-reaction.com [name-reaction.com]

- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 14. m.youtube.com [m.youtube.com]

Spectroscopic Data for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine: A Technical Guide for Researchers

Introduction

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, with the CAS Number 4572-03-6, is a diamine featuring a tertiary amine within a piperazine ring and a secondary amine in an aliphatic chain.[1][2] Its structural complexity, combining features of both cyclic and acyclic amines, makes it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for quality control in any research or development application.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine are numbered as shown in the following diagram. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is predicted to show distinct signals corresponding to the different proton environments in the molecule. The piperazine ring protons typically appear as complex multiplets due to their conformational exchange. The propyl chain protons will exhibit characteristic triplet and quintet patterns due to coupling with their neighbors. The N-methyl groups will appear as sharp singlets. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H7 (N1-CH₃) | ~2.2 - 2.3 | Singlet | 3H |

| H2, H6 (Piperazine) | ~2.3 - 2.5 | Multiplet | 4H |

| H3, H5 (Piperazine) | ~2.5 - 2.7 | Multiplet | 4H |

| H8 (-N-CH₂-) | ~2.4 - 2.6 | Triplet | 2H |

| H9 (-CH₂-CH₂-CH₂-) | ~1.6 - 1.8 | Quintet | 2H |

| H10 (-CH₂-NH-) | ~2.7 - 2.9 | Triplet | 2H |

| H12 (N11-CH₃) | ~2.4 - 2.5 | Singlet | 3H |

| N11-H | Broad singlet | 1H |

Note: Chemical shifts are predicted for CDCl₃ as the solvent. The N-H proton signal is often broad and may not show clear coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Record the spectrum at room temperature.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a single peak for each unique carbon environment. The chemical shifts are highly dependent on the local electronic environment. Carbons closer to nitrogen atoms will be deshielded and appear at higher chemical shifts (downfield). The two N-methyl carbons will likely have distinct signals due to their different chemical environments (one on the piperazine ring, one on the aliphatic chain).

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C7 (N1-CH₃) | ~46 |

| C2, C6 (Piperazine) | ~55 |

| C3, C5 (Piperazine) | ~53 |

| C8 (-N-CH₂-) | ~57 |

| C9 (-CH₂-CH₂-CH₂-) | ~25 |

| C10 (-CH₂-NH-) | ~49 |

| C12 (N11-CH₃) | ~36 |

Note: Chemical shifts are predicted for CDCl₃ as the solvent.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz for a 400 MHz instrument).

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for this aliphatic compound).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm) or the TMS signal (δ 0.00 ppm).

-

Mass Spectrometry (MS)

Expertise & Experience: Interpreting the Mass Spectrum

Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (157.26 g/mol ). The fragmentation pattern will be characteristic of aliphatic amines and piperazine derivatives. Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) is a dominant fragmentation pathway for amines, leading to the formation of stable, nitrogen-containing cations.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity |

| 157 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₂H₅N]⁺ |

| 99 | [M - C₃H₇N]⁺ |

| 70 | [C₄H₈N]⁺ |

| 58 | [C₃H₈N]⁺ |

| 42 | [C₂H₄N]⁺ |

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the neat sample via a direct insertion probe or, if coupled to a gas chromatograph (GC-MS), inject a dilute solution in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200).

-

Detection: Use an electron multiplier or similar detector to record the ion abundances.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine in EI-MS.

Infrared (IR) Spectroscopy

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum will be characterized by absorptions corresponding to the various functional groups in the molecule. The N-H stretch of the secondary amine will be a key feature, typically appearing as a weak to medium band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups will be prominent in the 2800-3000 cm⁻¹ range. The C-N stretching vibrations will be found in the fingerprint region.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3500 | N-H Stretch | Secondary Amine |

| ~2940 - 2980 | C-H Stretch (asymmetric) | -CH₃, -CH₂- |

| ~2850 - 2870 | C-H Stretch (symmetric) | -CH₃, -CH₂- |

| ~2800 - 2830 | C-H Stretch | N-CH₃ |

| ~1450 - 1470 | C-H Bend | -CH₂- |

| ~1000 - 1250 | C-N Stretch | Amine |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) for a good quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

References

-

PubChem. 1-(3-Aminopropyl)-4-methylpiperazine. [Link]

-

J&K Scientific. 3-(4-Methylpiperazin-1-yl)propan-1-amine. [Link]

-

Angene Chemical. 3-(4-Methylpiperazin-1-yl)propan-1-amine. [Link]

-

Royal Society of Chemistry. Supplementary Information - General procedure for the synthesis of 5a. [Link]

-

Royal Society of Chemistry. Experimental Details. [Link]

-

Nature. Synthesis of (n1). [Link]

Sources

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine safety and handling

An In-Depth Technical Guide on the Safety and Handling of 3-(4-Methylpiperazin-1-yl)propan-1-amine

Important Note on Chemical Identity

As a matter of scientific integrity and safety, this document focuses exclusively on the well-documented parent primary amine, CAS 4572-03-6. While the toxicological and handling properties may be similar, the N-methyl derivative must be treated with additional caution, assuming it may have unique hazards until proven otherwise. The information herein should be used as a baseline for a conservative risk assessment for related compounds.

Compound Identification and Physicochemical Properties

3-(4-Methylpiperazin-1-yl)propan-1-amine is a diamine compound featuring a piperazine ring, recognized for its utility as a building block in organic synthesis.[1] Understanding its physical and chemical properties is the foundation of a robust safety protocol. The compound is a colorless to light yellow liquid and is sensitive to air.[1][2]

Table 1: Physicochemical Properties of 3-(4-Methylpiperazin-1-yl)propan-1-amine (CAS: 4572-03-6)

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N₃ | [3][4] |

| Molecular Weight | 157.26 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 113-114 °C at 13 mmHg | [1] |

| Density | 0.924 g/cm³ | [1] |

| Flash Point | Combustible liquid | [2] |

| CAS Number | 4572-03-6 | [2][3][5] |

| Sensitivity | Air Sensitive | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are its corrosive nature and its combustibility.[2] Direct contact can cause severe chemical burns to the skin and eyes.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Source(s) |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | GHS05 | Danger | [2] |

| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage. | GHS05 | Danger | [2] |

| Flammable Liquids (Combustible) | 4 | H227: Combustible liquid. | None | Warning | [2] |

The "Danger" signal word underscores the immediate risk of severe tissue damage upon contact. The lack of a flammability pictogram for Category 4 combustible liquids does not diminish the need for precautions against ignition sources.[2]

Risk Management and the Hierarchy of Controls

To ensure personnel safety, a systematic approach to risk mitigation is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.

Caption: Hierarchy of Controls for Safe Chemical Use.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to strict handling and storage protocols is critical to prevent exposure and maintain chemical integrity.

Handling Protocols

-

Ventilation: Always handle this substance inside a certified chemical fume hood to prevent inhalation of vapors.[5]

-

Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[5]

-

Ignition Sources: Keep the compound away from heat, sparks, and open flames.[2]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[5]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[5]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are unknown, use a NIOSH-approved respirator with an appropriate cartridge.

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][5]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) due to air sensitivity.[1]

-

Incompatibilities: Store away from strong oxidizing agents and acids.

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[5]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

A clear, step-by-step response is crucial. All personnel must be trained on these procedures before handling the chemical.

Caption: Step-by-step emergency first aid response.

Key First Aid Instructions:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and seek immediate medical attention.[5]

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] Immediate medical attention is required.[5]

-

Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting, as this can cause perforation of the esophagus or stomach.[2] Call a physician or poison control center immediately.

Spill and Leak Response

-

Containment: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.

-

Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5] Do not release the chemical into the environment.[5]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Hazards: The material is combustible.[2] Thermal decomposition can produce irritating gases and toxic vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[6] Containers may explode when heated.

Toxicological Profile

The toxicological properties of 3-(4-Methylpiperazin-1-yl)propan-1-amine have not been fully investigated.[5] The primary known health effect is severe corrosion.

-

Acute Effects: Ingestion causes severe swelling and damage to tissues, with a significant danger of perforation. Skin and eye contact leads to severe chemical burns.

-

Chronic Effects: No data is available regarding long-term exposure, carcinogenicity, or mutagenicity. The absence of data necessitates handling the compound as a potential chronic toxin and minimizing all routes of exposure.

References

-

abcr Gute Chemie. (n.d.). AB174385 | CAS 4572-03-6. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved from [Link]

-

Angene Chemical. (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). Retrieved from [Link]

Sources

- 1. 4572-03-6 | CAS DataBase [chemicalbook.com]

- 2. 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4572-03-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. angenesci.com [angenesci.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to 1-(3-Aminopropyl)-4-methylpiperazine for Researchers and Drug Development Professionals

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, renowned for its versatile physicochemical properties. Its basic nitrogen atoms can be readily functionalized, allowing for the modulation of solubility, lipophilicity, and target engagement. This six-membered heterocycle is a common feature in numerous approved drugs, where it often serves as a linker or a key pharmacophoric element. 1-(3-aminopropyl)-4-methylpiperazine (CAS No. 4572-03-6) is a valuable derivative, offering two distinct nucleophilic sites—a primary amine and a tertiary amine—for diverse chemical transformations. This guide will delve into the practical aspects of sourcing and utilizing this compound in a research and development setting.

Commercial Availability and Supplier Overview

1-(3-aminopropyl)-4-methylpiperazine is readily available from several major chemical suppliers, typically at a purity of 98% or higher. Researchers can procure this compound in quantities ranging from grams to kilograms, ensuring a steady supply for both laboratory-scale synthesis and process development.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Thermo Scientific Chemicals | L04876.03 | 98% | 1 g, 5 g, 25 g |

| Sigma-Aldrich | 4572-03-6 | 98% | 1 g, 5 g, 25 g |

| Aladdin Scientific | A303756-25g | ≥98% | 25 g |

| BLDpharm | BD139794 | 98% | 5 g, 25 g, 100 g |

Note: Catalog numbers and available quantities are subject to change. Please refer to the respective supplier websites for the most current information.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe handling in a laboratory setting.

Key Physicochemical Properties: [1]

| Property | Value |

| CAS Number | 4572-03-6 |

| Molecular Formula | C₈H₁₉N₃ |

| Molecular Weight | 157.26 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 113-114 °C at 13 mmHg |

| Density | 0.924 g/cm³ |

| Refractive Index | 1.4800-1.4840 @ 20°C |

1-(3-aminopropyl)-4-methylpiperazine is classified as a corrosive substance and can cause severe skin burns and eye damage.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.

Synthesis of 1-(3-Aminopropyl)-4-methylpiperazine

While commercially available, understanding the synthetic routes to 1-(3-aminopropyl)-4-methylpiperazine can be valuable for cost-benefit analyses in large-scale applications or for the synthesis of custom analogs. A common synthetic strategy involves the reaction of N-methylpiperazine with acrylonitrile followed by reduction of the resulting nitrile.

Key Applications in Research and Development

The bifunctional nature of 1-(3-aminopropyl)-4-methylpiperazine makes it a versatile building block in several areas of chemical research.

Amide Synthesis and Medicinal Chemistry

A primary application of this compound is in the synthesis of amides, which are fundamental linkages in a vast array of pharmaceuticals. The primary amine of 1-(3-aminopropyl)-4-methylpiperazine readily participates in amide coupling reactions with carboxylic acids or their activated derivatives, such as acid chlorides.

A notable example is its use as a precursor in the synthesis of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide.[3] This reaction highlights the utility of 1-(3-aminopropyl)-4-methylpiperazine in creating complex molecules with potential biological activity.

Experimental Protocol: Synthesis of Furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide

This protocol is a representative procedure for the amide coupling reaction.

-

Reaction Setup: To a solution of 1-(3-aminopropyl)-4-methylpiperazine (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.2 eq).

-

Addition of Acid Chloride: Slowly add a solution of furan-2-carbonyl chloride (1.0 eq) in DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

Derivatization Agent in Analytical Chemistry

The primary amine of 1-(3-aminopropyl)-4-methylpiperazine can be utilized to derivatize molecules containing carboxylic acid or other suitable functional groups. This is particularly useful in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), where derivatization can enhance ionization efficiency and improve detection sensitivity.

Surface Modification and Materials Science

The amine functionalities of this piperazine derivative can be used to modify the surfaces of various materials. For instance, it can be attached to chromatography resins to create anion-exchange media for the purification of biomolecules like RNA.[4] Additionally, similar amine-containing molecules are employed to functionalize nanoparticles, enabling their use in a variety of biomedical and catalytic applications.

Conclusion

1-(3-aminopropyl)-4-methylpiperazine is a commercially accessible and highly versatile chemical building block. Its dual reactivity, stemming from the primary and tertiary amine groups, provides a gateway to a wide range of chemical transformations. For researchers in drug discovery and materials science, a solid understanding of its properties, availability, and applications is crucial for leveraging its full potential in the development of novel molecules and materials.

References

- Leberman R, Giovanelli R, Acosta Z. The fractionation of t-RNA on N,N'-bis(3-aminopropyl)-piperazine substituted-Sepharose. Nucleic Acids Res. 1974 Aug;1(8):1007-16.

-

Aladdin Scientific. 1-(3-Aminopropyl)-4-methylpiperazine. Available at: [Link]

-

PubChem. 1-(3-Aminopropyl)-4-methylpiperazine. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Introduction

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (CAS 864244-66-6) is a substituted diamine containing a piperazine moiety, a chemical scaffold of significant interest in medicinal chemistry.[1][2][3] The solubility of such compounds is a critical determinant of their utility in drug discovery and development, influencing everything from in vitro assay performance to in vivo pharmacokinetics.[4][5] This guide provides a comprehensive framework for characterizing the solubility profile of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the anticipated solubility behavior based on the molecule's structure.

Physicochemical Properties and Predicted Solubility Behavior

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. For N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, key parameters include its pKa and lipophilicity (logP).

Molecular Structure:

-

pKa (Predicted): As a tertiary amine with two basic nitrogen atoms (one on the piperazine ring and one in the propyl chain), N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is expected to have at least two pKa values. The pKa of a drug is a crucial factor as it dictates the ionization state of the molecule at different physiological pH levels, which in turn significantly impacts its solubility.[4][6] Generally, the ionized form of a compound is more water-soluble than its neutral form.[7] Given the presence of the N-methylpiperazine group, which is known to be basic, and the N-methylpropan-1-amine chain, we can anticipate a pH-dependent solubility profile.[6]

Theoretical Framework for Solubility Assessment

The solubility of a compound can be defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution. In drug development, two key types of solubility are considered: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[11][12] It is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate and is essential for formulation development.[11][12] The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[15][16] It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[16][17] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[18]

Experimental Protocols for Solubility Determination

A comprehensive solubility assessment of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine should involve the determination of its thermodynamic, kinetic, and pH-dependent solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound.

Methodology:

-

Preparation: Add an excess amount of solid N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[19][20][21]

-

Equilibration: Seal the vials and agitate them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11][22]

-

Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge or filter the samples to separate the solid from the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][23]

-

Data Analysis: The solubility is reported as the average concentration from replicate measurements.

Workflow for Thermodynamic Solubility Assay:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of solubility.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine in dimethyl sulfoxide (DMSO).[15][17]

-

Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer to the wells and mix to initiate precipitation.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.[15]

-

Detection: Measure the amount of precipitated material using nephelometry (light scattering) or by filtering the plate and measuring the concentration of the remaining dissolved compound in the filtrate via UV spectrophotometry or LC-MS.[15][16][18]

Workflow for Kinetic Solubility Assay:

Caption: Workflow for the High-Throughput Kinetic Solubility Assay.

pH-Dependent Solubility Profile

Due to its basic nature, the solubility of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is expected to be highly dependent on pH. A pH-solubility profile should be generated by performing the thermodynamic solubility assay across a range of pH values, typically from pH 1.2 to 7.4, to simulate the conditions of the gastrointestinal tract.[24][25]

Data Presentation:

The results of the solubility studies should be summarized in a clear and concise table for easy comparison.

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | 1.2 | 37 | Experimental Data | Calculated Data |

| Thermodynamic | 4.5 | 37 | Experimental Data | Calculated Data |

| Thermodynamic | 6.8 | 37 | Experimental Data | Calculated Data |

| Thermodynamic | 7.4 | 37 | Experimental Data | Calculated Data |

| Kinetic | 7.4 | 25 | Experimental Data | Calculated Data |

Conclusion

While experimental data for the solubility of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is not widely published, a comprehensive understanding of its solubility profile can be achieved through the systematic application of the theoretical principles and experimental protocols outlined in this guide. Based on its chemical structure, a pH-dependent solubility profile is anticipated, with higher solubility at lower pH values where the amine groups are protonated. A thorough characterization of both its thermodynamic and kinetic solubility is essential for advancing this compound in any research or drug development program. This guide provides the necessary framework for researchers to generate this critical data in a scientifically rigorous and reproducible manner.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Al-Ghaban, F., & Al-Kassas, R. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. IntechOpen. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Pion. (2023). What is pKa and how is it used in drug development?[Link]

-

Ganesan, D. (2016). solubility experimental methods.pptx. SlideShare. [Link]

-

S. Babic, et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Bio-Ascent. (2025). In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Taylor & Francis Online. LogP – Knowledge and References. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Kim, J., et al. (2025). Graph neural network for descriptor-free CO₂ solubility prediction in aqueous amines. ScienceDirect. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Chen, C., et al. (2015). Artificial neural network models for the prediction of CO 2 solubility in aqueous amine solutions. PlumX Metrics. [Link]

-

Kyte, B., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. [Link]

-

Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

JNTUH. (2022). BCS Guideline for solubility and Dissolution.pptx. SlideShare. [Link]

-

Chen, C., et al. (2015). Artificial neural network models for the prediction of CO2 solubility in aqueous amine solutions. ResearchGate. [Link]

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Semalty, A. Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. [Link]

-

Henni, A., et al. (2025). Correlation and Prediction of Solubility of CO2 in Amine Aqueous Solutions. ResearchGate. [Link]

-

World Health Organization. (2019). Annex 4. [Link]

-

Al-Gohary, O., & El-Sayed, A. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. [Link]

-

Amirkhani, F., et al. (2024). Estimation of CO2 solubility in aqueous solutions of commonly used blended amines: Application to optimised greenhouse gas capture. BCU Open Access Repository - Birmingham City University. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

Cristofoletti, R., et al. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

Ataman Kimya. N-METHYLPIPERAZINE. [Link]

-

PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. [Link]

-

Autech Industry Co.,Limited. N-Methyl-3-(4-Methylpiperazin-1-Yl)Propan-1-Amin. [Link]

-

Angene. 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). [Link]

Sources

- 1. 864244-66-6 Cas No. | N-Methyl-3-(4-methyl-1-piperazinyl)-1-propanamine | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. 864244-66-6|N-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acdlabs.com [acdlabs.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. evotec.com [evotec.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. who.int [who.int]

- 20. ema.europa.eu [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 24. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Basic understanding of piperazine derivatives in drug discovery

An In-depth Technical Guide to Piperazine Derivatives in Drug Discovery

Authored by a Senior Application Scientist